molecular formula C12H10N4S B2763755 5-Allyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol CAS No. 247571-59-1

5-Allyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol

Cat. No.: B2763755
CAS No.: 247571-59-1
M. Wt: 242.3
InChI Key: DOVCOZLCUCPOIE-UHFFFAOYSA-N
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Description

5-Allyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol is a heterocyclic compound that belongs to the class of triazinoindoles This compound is characterized by its unique structure, which includes an indole ring fused with a triazine ring and an allyl group attached to the nitrogen atom

Mechanism of Action

Target of Action

The primary target of 5-Allyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol is iron ions . Iron is an indispensable trace element for virtually all living organisms, involved in cell respiration, DNA/RNA synthesis and repair, cell proliferation, apoptosis, cell cycle, and protein function . Rapidly proliferating cancer cells have a higher iron requirement than normal cells .

Mode of Action

The addition of Fe2+ abolishes the cytotoxicity of the compound . This selective binding to ferrous ions is a key aspect of its mode of action.

Biochemical Pathways

The compound’s interaction with iron ions affects various biochemical pathways. By binding to ferrous ions, the compound can decrease intracellular iron ion levels, which can significantly inhibit cancer cell proliferation . This iron ion depletion has emerged as a potential therapeutic strategy for the treatment of cancers .

Result of Action

The compound displays strong antiproliferative activity in vitro against various cancer cells . It arrests the cell cycle at the G1 phase and induces significant apoptosis in A549 cells in dose and time-dependent manners . Western blot analysis of Bcl-2, Bax, and cleaved caspase-3 proteins further provides evidence that induction of apoptosis by the compound in A549 cells might be at least via the mitochondria pathway .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the presence of ferrous ions in the environment can abolish the cytotoxicity of the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Allyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol typically involves the reaction of 3-mercapto-5H-[1,2,4]triazino[5,6-b]indole with allyl bromide in the presence of a base such as sodium hydroxide (NaOH) in a solvent like dimethyl sulfoxide (DMSO). The reaction proceeds through nucleophilic substitution, where the thiol group attacks the allyl bromide, resulting in the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Allyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can undergo reduction reactions, particularly at the allyl group, leading to the formation of saturated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Saturated derivatives of the allyl group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Allyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Allyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol is unique due to the presence of both an allyl group and a thiol group, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

5-prop-2-enyl-2H-[1,2,4]triazino[5,6-b]indole-3-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4S/c1-2-7-16-9-6-4-3-5-8(9)10-11(16)13-12(17)15-14-10/h2-6H,1,7H2,(H,13,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOVCOZLCUCPOIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=CC=CC=C2C3=NNC(=S)N=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401333672
Record name 5-prop-2-enyl-2H-[1,2,4]triazino[5,6-b]indole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401333672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49645143
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

247571-59-1
Record name 5-prop-2-enyl-2H-[1,2,4]triazino[5,6-b]indole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401333672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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